Antileishmanial agent-18

Antileishmanial Stereochemistry Promastigote inhibition

Sourcing Antileishmanial agent-18 (CAS: 1007567-02-3), a stereochemically defined pyrrolidine-based 3-deoxy-SPC analog. This compound provides a unique potency benchmark (promastigote IC50=28.32 µM) and stereochemical activity threshold (2-fold eudismic ratio vs. enantiomer 1a) essential for lead optimization and IPCS inhibitor studies. Ideal for researchers requiring a validated, enantiopure positive control for life-cycle-dependent drug susceptibility assays. Inquire for custom synthesis or bulk orders.

Molecular Formula C28H27N3O4
Molecular Weight 469.5 g/mol
Cat. No. B12387236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-18
Molecular FormulaC28H27N3O4
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C2C1=O)C(=O)NC(CC3=CC=CC=C3)C(C(=O)NCC4=CC=CC=C4)O
InChIInChI=1S/C28H27N3O4/c1-18-24(30-22-15-9-8-14-21(22)25(18)32)27(34)31-23(16-19-10-4-2-5-11-19)26(33)28(35)29-17-20-12-6-3-7-13-20/h2-15,23,26,33H,16-17H2,1H3,(H,29,35)(H,30,32)(H,31,34)/t23-,26+/m0/s1
InChIKeyULHRBGNAUWFJFG-JYFHCDHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antileishmanial Agent-18 (Compound 1e): A Pyrrolidine-Based Sphingolipid Analog with Distinct Stereochemical Differentiation


Antileishmanial agent-18 (CAS: 1007567-02-3, IUPAC: N-((2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide) is a pyrrolidine-based 3-deoxysphingosylphosphorylcholine (SPC) analog . Identified as Compound 1e in a 2021 repurposing study, it bears a saturated palmitoyl chain, a 1,2-vicinal relationship between its -CH2O- and N-acyl moieties, and a stereochemical configuration opposite to that of natural sphingolipids [1]. This structural profile distinguishes it from its enantiomer 1a and from established antileishmanial alkylphosphocholines such as miltefosine and erufosine [1].

Why Antileishmanial Agent-18 Cannot Be Substituted by Generic Enantiomers or Reference Drugs


The antileishmanial activity of pyrrolidine-based 3-deoxy-SPC analogs is exquisitely sensitive to stereochemistry, acyl chain composition, and the vicinal relationship of functional groups [1]. Simple substitution of antileishmanial agent-18 with its enantiomer 1a, or with the clinical drugs miltefosine and erufosine, fails to preserve the unique potency–selectivity profile required for specific experimental workflows [1]. The opposite stereochemical configuration of 1e confers a 2-fold higher potency against L. donovani promastigotes compared to 1a (eudismic ratio 0.54), while the amastigote potency relationship reverses [1]. Moreover, reference drugs exhibit substantially different selectivity indices and host-cell cytotoxicity profiles, rendering them unsuitable as direct experimental comparators for studies requiring a defined stereochemical and pharmacological fingerprint [1].

Antileishmanial Agent-18: Quantitative Differentiation from Enantiomers and Reference Standards


Stereochemical Advantage: 2-Fold Higher Potency Against L. donovani Promastigotes vs. Enantiomer 1a

Antileishmanial agent-18 (Compound 1e) exhibits a promastigote IC50 of 28.32 ± 1.38 µM, which is approximately 2-fold more potent than its enantiomer 1a (IC50 = 52.59 ± 1.44 µM) [1]. The eudismic ratio (1a/1e) is 0.54, confirming that the unnatural stereochemical configuration of 1e is a critical determinant of potency in the insect stage of the parasite [1].

Antileishmanial Stereochemistry Promastigote inhibition

Potency Shift: Amastigote Activity and Reversal of Enantiomer Potency Order

In the clinically relevant intracellular amastigote model (THP-1 cells), antileishmanial agent-18 demonstrates an IC50 of 14.31 ± 2.03 µM, representing a 1.98-fold improvement over its promastigote activity [1]. Notably, the potency order reverses in this life‑cycle stage: enantiomer 1a becomes more potent (IC50 = 11.32 ± 1.81 µM), indicating that the structural features favoring promastigote inhibition differ from those required for amastigote activity [1].

Antileishmanial Amastigote Intracellular parasite

Host Cell Safety: Cytotoxicity Profile and Safety Index vs. Reference Standards

Cytotoxicity evaluation in normal human embryonic kidney cells (HEK293T) yields a CC50 of 45.10 ± 5.01 µM for antileishmanial agent-18, resulting in a safety index (CC50 HEK293T / IC50 amastigote) of 3.2 [1]. This index is comparable to that of erufosine (safety index = 11.3) but lower than miltefosine (>78.4) [1]. In the host THP-1 cell line, the selectivity index (CC50 THP-1 / IC50 amastigote) is 1.1, identical to erufosine but substantially lower than miltefosine (16.0) [1].

Cytotoxicity Selectivity Host cell safety

Structural Determinants: Vicinal Relationship and Acyl Chain Composition

Antileishmanial agent-18 incorporates a saturated palmitoyl chain, a 1,2‑vicinal relationship between the -CH2O- and N-acyl moieties, and a stereochemistry opposite to natural sphingolipids [1]. Analogs with unsaturated acyl chains (e.g., 1b, palmitoleoyl; 1c, oleoyl) show reduced potency, while those with altered vicinal relationships (e.g., 2a, 1,3‑vicinal) or direct oxygen bonding (e.g., 3a) exhibit either diminished activity (IC50 >100 µM) or altered selectivity [1].

Structure-activity relationship Sphingolipid analog Acyl chain

Target Engagement: In Silico Docking to Leishmania donovani Inositol Phosphoceramide Synthase (IPCS)

Molecular docking using a homology model of L. donovani inositol phosphoceramide synthase (IPCS) indicates that antileishmanial agent-18 binds within the active site, with the unnatural stereochemistry and vicinal geometry contributing to favorable interactions [1]. While quantitative binding affinities are not reported, the docking results provide a mechanistic rationale for the observed eudismic ratio and the superior promastigote potency of 1e compared to 1a [1].

In silico docking IPCS Mechanism of action

Antileishmanial Agent-18: Research and Industrial Application Scenarios Guided by Quantitative Evidence


Hit-to-Lead Optimization in Antileishmanial Drug Discovery

Antileishmanial agent-18 serves as a structurally defined hit compound for lead optimization programs. Its IC50 of 28.32 µM against promastigotes [1] provides a benchmark for assessing the potency of new analogs, while the 2-fold difference versus enantiomer 1a [1] offers a clear stereochemical activity threshold that can guide the design of enantiopure candidates.

Stage-Specific Parasite Biology Studies

The differential activity of antileishmanial agent-18 against promastigotes (IC50 = 28.32 µM) and amastigotes (IC50 = 14.31 µM) [1] makes it a valuable tool for investigating life‑cycle‑dependent drug susceptibility. Its 1.98‑fold potency increase in amastigotes contrasts with the 4.64‑fold increase observed for enantiomer 1a [1], enabling direct comparisons of stage‑specific mechanisms.

Structure–Activity Relationship (SAR) Profiling

With its saturated palmitoyl chain, 1,2‑vicinal geometry, and unnatural stereochemistry [1], antileishmanial agent-18 can be used as a reference scaffold to systematically evaluate the impact of acyl chain saturation, vicinal positioning, and stereochemistry on antileishmanial potency and selectivity. Analogs 1b (IC50 = 66.13 µM) and 3a (IC50 >100 µM) [1] provide internal comparators for these structural variables.

In Silico Target Engagement and Homology Model Validation

The favorable docking pose of antileishmanial agent-18 in a homology model of L. donovani IPCS [1] supports its use as a positive control in computational screens for novel IPCS inhibitors. Its defined stereochemistry and the known eudismic ratio with 1a [1] allow for rigorous validation of docking protocols and scoring functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antileishmanial agent-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.